molecular formula C15H26Cl2N4O B2942615 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride CAS No. 2418593-36-7

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride

Cat. No.: B2942615
CAS No.: 2418593-36-7
M. Wt: 349.3
InChI Key: JJZRWBQIXLWJPX-LOCPCMAASA-N
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Description

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a chloropyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, protective groups, and specific solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-methylpyrazol-1-yl)propan-1-one
  • **1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-fluoropyrazol-1-yl)propan-1-one

Uniqueness

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN4O.ClH/c1-15(2,3)6-11-8-19(10-13(11)17)14(21)4-5-20-9-12(16)7-18-20;/h7,9,11,13H,4-6,8,10,17H2,1-3H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRWBQIXLWJPX-LOCPCMAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CN(CC1N)C(=O)CCN2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)CCN2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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